molecular formula C12H13NO3 B8321282 3-Cyano-5-isopropyl-4-methoxybenzoic acid

3-Cyano-5-isopropyl-4-methoxybenzoic acid

Cat. No. B8321282
M. Wt: 219.24 g/mol
InChI Key: BOBWOQRDYNPAOA-UHFFFAOYSA-N
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Patent
US08367843B2

Procedure details

3-formyl-5-isopropyl-4-methoxybenzoic acid (15.85 g) was dissolved in formic acid (80 mL), and hydroxylamine hydrochloride (5.45 g) was added to the solution, and the mixture was refluxed for 19 hours. The solvent was distilled off under reduced pressure and water was added, and then the mixture was extracted with ethyl acetate. The organic layer was washed with saturated brine, and then dried over anhydrous sodium sulfate. The solvent was distilled off under reduced pressure to obtain the title compound (15.62 g) as a brown solid.
Name
3-formyl-5-isopropyl-4-methoxybenzoic acid
Quantity
15.85 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
5.45 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH:1]([C:3]1[CH:4]=[C:5]([CH:9]=[C:10]([CH:14]([CH3:16])[CH3:15])[C:11]=1[O:12][CH3:13])[C:6]([OH:8])=[O:7])=O.Cl.[NH2:18]O>C(O)=O>[C:1]([C:3]1[CH:4]=[C:5]([CH:9]=[C:10]([CH:14]([CH3:16])[CH3:15])[C:11]=1[O:12][CH3:13])[C:6]([OH:8])=[O:7])#[N:18] |f:1.2|

Inputs

Step One
Name
3-formyl-5-isopropyl-4-methoxybenzoic acid
Quantity
15.85 g
Type
reactant
Smiles
C(=O)C=1C=C(C(=O)O)C=C(C1OC)C(C)C
Name
Quantity
80 mL
Type
solvent
Smiles
C(=O)O
Step Two
Name
Quantity
5.45 g
Type
reactant
Smiles
Cl.NO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was refluxed for 19 hours
Duration
19 h
DISTILLATION
Type
DISTILLATION
Details
The solvent was distilled off under reduced pressure and water
ADDITION
Type
ADDITION
Details
was added
EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with ethyl acetate
WASH
Type
WASH
Details
The organic layer was washed with saturated brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
DISTILLATION
Type
DISTILLATION
Details
The solvent was distilled off under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
C(#N)C=1C=C(C(=O)O)C=C(C1OC)C(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 15.62 g
YIELD: CALCULATEDPERCENTYIELD 99.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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